molecular formula C13H17NO2 B13475401 Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxylate

Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxylate

Cat. No.: B13475401
M. Wt: 219.28 g/mol
InChI Key: BVABEDRMAZTIMG-UHFFFAOYSA-N
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Description

Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxylate is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of an ethyl ester group, a methylamino group, and a dihydroindene core

Properties

IUPAC Name

ethyl 1-(methylamino)-2,3-dihydroindene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-16-12(15)13(14-2)9-8-10-6-4-5-7-11(10)13/h4-7,14H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVABEDRMAZTIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2=CC=CC=C21)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxylate typically involves the reaction of indene derivatives with appropriate reagents to introduce the ethyl ester and methylamino groups. . The reaction conditions often require the use of solvents such as ethanol or dichloromethane and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis equipment can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 1-(methylamino)-2,3-dihydro-1h-indene-1-carboxylate include other indene derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

Ethyl 1-(methylamino)-2,3-dihydro-1H-indene-1-carboxylate is a compound that belongs to the indene derivatives class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO2C_{13}H_{17}NO_2, with a molar mass of approximately 219.28 g/mol. The compound features an indene core that is structurally significant for its biological interactions. The presence of the ethyl ester and methylamino groups enhances its reactivity and potential pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antibacterial Effects : Preliminary studies suggest that this compound may possess antibacterial properties, potentially useful in treating infections.
  • Monoamine Oxidase Inhibition : this compound has been indicated to interact with monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, suggesting implications for mood disorders .

The mechanism by which this compound exerts its biological effects is under investigation. It is believed to influence key signaling pathways related to cell proliferation and differentiation. Notably, its interaction with enzymes like MAO may play a critical role in modulating neurotransmitter levels in the brain .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is beneficial. The following table summarizes relevant analogs:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylateC13H17NO2C_{13}H_{17}NO_2Distinct position of the methylamino group on the indene ring.
1-(Methylamino)-2,3-dihydro-1H-indene-5-carboxylic acidC12H15NO2C_{12}H_{15}NO_2Lacks ethyl ester but retains similar activity.
Ethyl 1-oxo-2,3-dihydro-1H-indeneC12H12O3C_{12}H_{12}O_3Intermediate in insecticide synthesis; different applications.

This table illustrates how structural variations can lead to different biological activities and applications in medicinal chemistry.

Case Studies and Research Findings

Several case studies have highlighted the potential of indene derivatives in therapeutic applications:

  • A study demonstrated that derivatives similar to this compound exhibited antitumor activity against various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell growth at higher concentrations .
  • Another research effort focused on the antibacterial properties , where the compound was tested against several bacterial strains. Results showed promising activity against Gram-positive bacteria, indicating its potential as a novel antibiotic agent .

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